

An In-depth Technical Guide to 4-(Bromomethyl)heptane: Chemical Properties and Reactivity

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Compound of Interest

Compound Name: 4-(Bromomethyl)heptane

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Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **4-(bromomethyl)heptane**, a primary alkyl bromide. While specific experimental data for this compound is limited, this document compiles predicted physicochemical properties and outlines its expected reactivity based on the well-established principles of organic chemistry. Detailed, representative experimental protocols for its synthesis and key reactions are provided to guide researchers in its potential applications as a chemical intermediate.

Chemical and Physical Properties

4-(Bromomethyl)heptane is a branched-chain alkyl halide. Due to its structure as a primary bromide, it is a valuable reagent for introducing the 2-propylpentyl group in organic synthesis. The majority of the available physical property data for **4-(bromomethyl)heptane** is predicted and summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ Br	PubChem[1]
Molecular Weight	193.12 g/mol	PubChem[1]
Predicted Boiling Point	190.8 ± 8.0 °C	ChemicalBook[2]
Predicted Density	1.108 ± 0.06 g/cm ³	ChemicalBook[2]
Physical Form	Pale-yellow to Yellow-brown Liquid	Sigma-Aldrich
IUPAC Name	4-(bromomethyl)heptane	PubChem
CAS Number	101654-29-9	ChemicalBook[2]
Canonical SMILES	CCCC(CCC)CBr	PubChem
InChI Key	ZVWCWXUOSBDXEQ- UHFFFAOYSA-N	PubChem

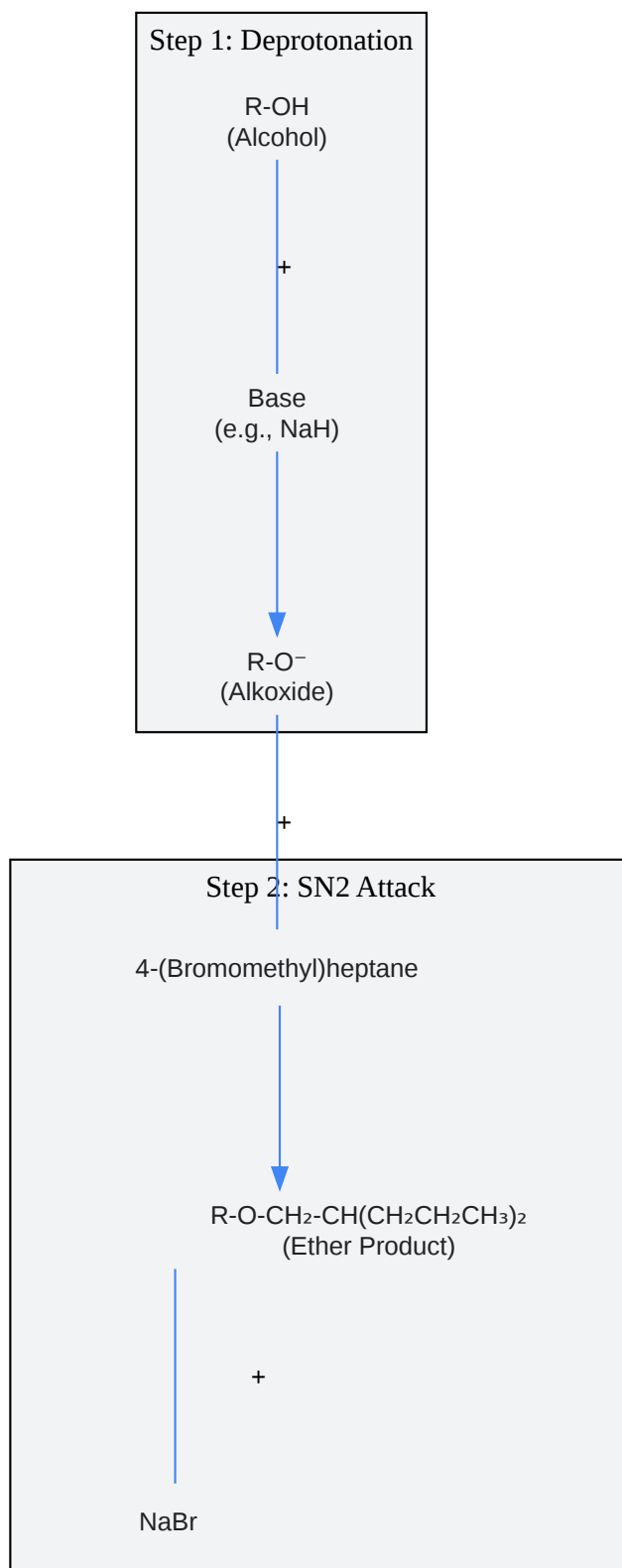
Reactivity and Synthetic Applications

As a primary alkyl bromide, **4-(bromomethyl)heptane** is an excellent substrate for S_N2 (bimolecular nucleophilic substitution) reactions. The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. Steric hindrance at the reaction center is minimal, favoring the S_N2 pathway over elimination reactions, especially under moderate conditions.

Nucleophilic Substitution Reactions

4-(Bromomethyl)heptane readily reacts with various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. Common nucleophiles include alkoxides, ammonia, and cyanide.

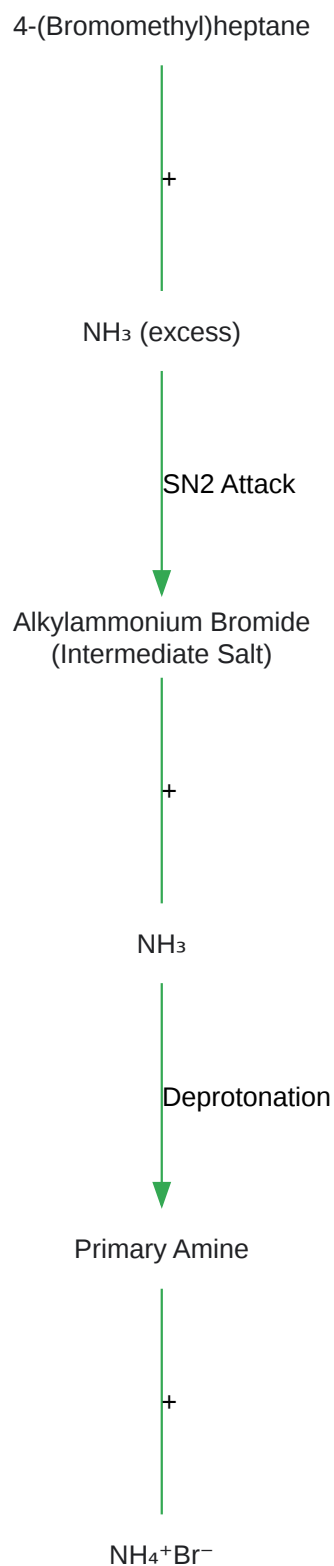
In the presence of a strong base, an alcohol can be deprotonated to form an alkoxide, which then acts as a potent nucleophile. The reaction of this alkoxide with **4-(bromomethyl)heptane** yields an ether. This classic S_N2 reaction is known as the Williamson ether synthesis.[3][4]



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Figure 1: Williamson Ether Synthesis Pathway.

4-(Bromomethyl)heptane can be converted to the corresponding primary amine by reaction with ammonia.^{[5][6]} This reaction is typically carried out in a sealed tube with a concentrated solution of ammonia in ethanol to prevent the volatile ammonia from escaping.^{[5][6]} The initial S_N2 reaction forms an alkylammonium salt, which is then deprotonated by excess ammonia to yield the primary amine.^[5]

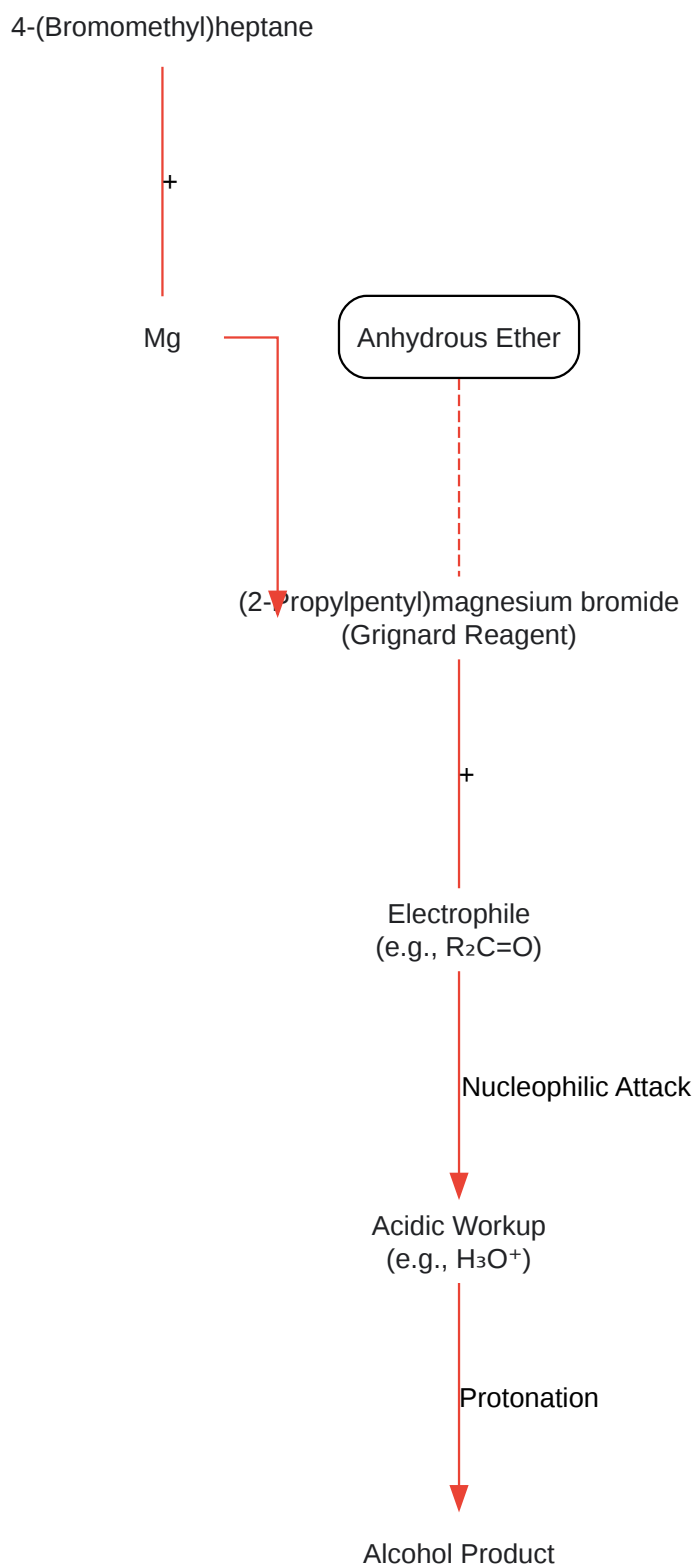


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Figure 2: Primary Amine Synthesis Workflow.

Grignard Reagent Formation

Treatment of **4-(bromomethyl)heptane** with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) leads to the formation of the corresponding Grignard reagent, (2-propylpentyl)magnesium bromide.^[7] This organometallic compound is a powerful nucleophile and a strong base, making it a versatile tool for forming new carbon-carbon bonds by reaction with electrophiles like carbonyl compounds (aldehydes, ketones, esters) and epoxides.^{[7][8][9]}



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